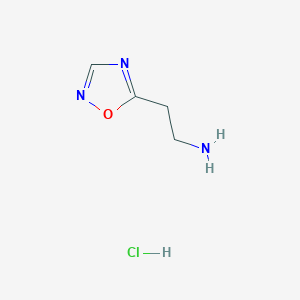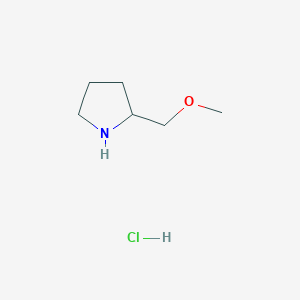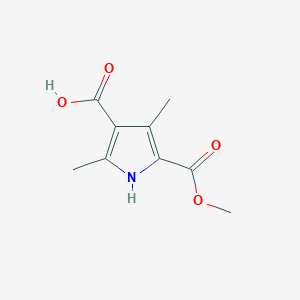
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride
Vue d'ensemble
Description
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride is a compound with the CAS Number: 1707376-93-9 . The IUPAC name of this compound is 2-(piperidin-3-yl)-1,3,4-oxadiazole hydrochloride . It has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride, involves various methods . One such method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a one-pot synthesis that uses CO2, hydrazines, and aryl or aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride consists of a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride include cyclization and nucleophilic alkylation . In addition, a one-pot synthesis method involves the generation of nitrile imine as an important intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride include a melting point of 192-196°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis and Evaluation : Compounds with 1,3,4-oxadiazole structures, including variants of 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride, have been synthesized and analyzed for their biological activities. These compounds have shown promising results in antimicrobial studies (Khalid et al., 2016).
- Antimicrobial Agents : Novel derivatives of 3-(1,3,4-oxadiazol-2-yl)piperidine have been synthesized and demonstrated significant antimicrobial properties. These compounds have been effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2012).
Biological Evaluation and Enzyme Inhibition
- Enzyme Inhibition Studies : Some synthesized 1,3,4-oxadiazole derivatives, including 3-(1,3,4-oxadiazol-2-yl)piperidine variants, have been evaluated for their enzyme inhibitory activities. They have shown effectiveness against enzymes like butyrylcholinesterase (BChE), which is significant for certain therapeutic applications (Khalid et al., 2016).
Chemical Stability and Rearrangement Studies
- Chemical Stability : The stability of compounds containing the 1,3,4-oxadiazole ring, such as 3-(1,3,4-oxadiazol-2-yl)piperidine, has been a subject of study. Research has focused on understanding their chemical reactions under various conditions, which is crucial for their application in drug synthesis and other fields (Kayukova et al., 2018).
Anticancer Potential
- Evaluation as Anticancer Agents : Certain derivatives of 3-(1,3,4-oxadiazol-2-yl)piperidine have been synthesized and evaluated for their potential as anticancer agents. This research is indicative of the compound's relevance in developing new therapeutic strategies for cancer treatment (Rehman et al., 2018).
Tubulin Inhibitor Studies
- Acting as Tubulin Inhibitors : Some 3-(1,3,4-oxadiazol-2-yl)piperidine derivatives have been identified as tubulin inhibitors. This is significant for their potential use in cancer treatment, as tubulin inhibition is a key mechanism in the development of certain anticancer drugs (Krasavin et al., 2014).
Orientations Futures
The future directions for 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride and other 1,3,4-oxadiazole derivatives involve the development of new methods for obtaining complex structures containing oxadiazole rings . These compounds could be used in the future in medicine and agriculture due to their wide range of biological activities .
Propriétés
IUPAC Name |
2-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQDBLJOIIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)


![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)




![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)
